1-(3-((4,6-Dimethylpyrimidin-2-yl)oxy)pyrrolidin-1-yl)-3,3,3-trifluoropropan-1-one

Description

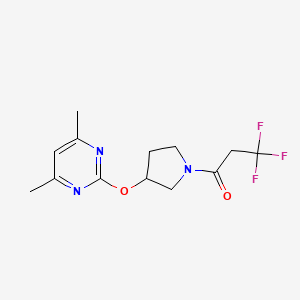

This compound features a pyrrolidine ring substituted at the 3-position with a 4,6-dimethylpyrimidin-2-yloxy group and at the 1-position with a 3,3,3-trifluoropropan-1-one moiety. Its molecular formula is C₁₃H₁₅F₃N₃O₂, with a molecular weight of 326.27 g/mol . Synthesis typically involves coupling a 4,6-dimethylpyrimidin-2-yloxy-pyrrolidine intermediate with a trifluoropropanoyl derivative under standard amidation conditions, as inferred from analogous procedures in related studies .

Properties

IUPAC Name |

1-[3-(4,6-dimethylpyrimidin-2-yl)oxypyrrolidin-1-yl]-3,3,3-trifluoropropan-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16F3N3O2/c1-8-5-9(2)18-12(17-8)21-10-3-4-19(7-10)11(20)6-13(14,15)16/h5,10H,3-4,6-7H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIDQBUQQJYOHDG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)OC2CCN(C2)C(=O)CC(F)(F)F)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16F3N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 1-(3-((4,6-Dimethylpyrimidin-2-yl)oxy)pyrrolidin-1-yl)-3,3,3-trifluoropropan-1-one is a synthetic organic molecule that has garnered interest in various fields including medicinal chemistry and pharmacology due to its unique structural features and potential biological activities. This article explores its biological activity, synthesizing data from diverse research sources to provide a comprehensive overview.

Molecular Characteristics

The molecular formula for this compound is , with a molecular weight of approximately 320.32 g/mol. The structure features a pyrrolidine ring linked to a pyrimidine moiety and a trifluoropropanone group, which may influence its biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C₁₅H₁₉F₃N₂O |

| Molecular Weight | 320.32 g/mol |

| CAS Number | 2034295-31-1 |

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors involved in key metabolic pathways. Preliminary studies suggest that it may exhibit inhibitory effects on certain enzymes, which could be beneficial in therapeutic contexts.

Pharmacological Studies

Recent investigations have utilized predictive models such as PASS (Prediction of Activity Spectra for Substances) to forecast the pharmacological effects of the compound based on its structural characteristics. These studies indicate potential activity against multiple biological targets, particularly those related to neurological functions and metabolic pathways.

In Vitro Studies

In vitro assays have demonstrated that derivatives of similar structures can exhibit significant biological activities. For example, compounds featuring the pyrimidine and pyrrolidine moieties have been reported to show promising antiamoebic activity with IC50 values ranging from 0.81 to 7.31 µM when tested against Entamoeba histolytica . Although specific data for the target compound is limited, these findings suggest a potential for similar efficacy.

Case Studies

Several case studies highlight the biological relevance of compounds with similar structural frameworks:

- Dopamine D3 Receptor Antagonists : A series of compounds related to pyrimidine derivatives demonstrated high affinity and selectivity towards dopamine receptors, which are crucial in treating neuropsychiatric disorders. These compounds showed excellent pharmacokinetic profiles and significant effects in preclinical models .

- Antiamoebic Activity : Research into pyrazolo derivatives indicated substantial antiamoebic effects compared to standard treatments like metronidazole, suggesting that modifications in the pyrimidine structure can enhance biological activity.

Scientific Research Applications

Medicinal Chemistry Applications

The compound has been investigated for its potential as a pharmacophore in drug design. Its structure allows it to interact with specific biological targets, making it a candidate for developing new therapeutic agents.

Key Areas of Research:

- Enzyme Inhibition: It may act as an inhibitor for various enzymes involved in metabolic pathways. The presence of the pyrimidine and pyrrolidine rings facilitates binding through hydrogen bonding and hydrophobic interactions .

- Antimicrobial Activity: Similar compounds have shown significant antimicrobial properties against various pathogens. For instance, derivatives have demonstrated effectiveness against Entamoeba histolytica, with IC50 values lower than conventional drugs like metronidazole .

Organic Synthesis

In organic chemistry, this compound serves as an intermediate in synthesizing more complex molecules. Its unique structure enables the development of novel synthetic methodologies.

Synthetic Routes:

- Formation of Pyrimidine Ring: Synthesized through condensation reactions involving aldehydes and amines.

- Pyrrolidine Ring Synthesis: Achieved via cyclization reactions with suitable amines and carbonyl compounds.

- Coupling Reactions: The coupling of the pyrimidine and pyrrolidine rings can be performed through nucleophilic substitution reactions.

Materials Science

The unique structural features of 1-(3-((4,6-Dimethylpyrimidin-2-yl)oxy)pyrrolidin-1-yl)-3,3,3-trifluoropropan-1-one make it a candidate for developing new materials with specific electronic or optical properties. Its fluorinated nature may enhance material stability and performance in various applications.

Biological Mechanisms

The mechanisms by which this compound exerts its biological effects are still under investigation but are believed to involve modulation of cellular processes through interaction with specific proteins or pathways.

Potential Mechanisms:

- Signal Transduction Modulation: The compound may influence signaling pathways by acting as an inhibitor or activator of key proteins.

- Gene Expression Regulation: It could affect gene expression patterns by interacting with transcription factors or other regulatory proteins .

Case Studies

Several studies have focused on the biological activity and synthetic utility of similar compounds:

- Study on Antimicrobial Properties:

- Enzyme Inhibition Research:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Comparative Analysis of Structural and Physicochemical Properties

*Estimated using fragment-based methods due to lack of experimental data.

Key Observations:

Trifluoropropanone vs. α,β-Unsaturated Ketone (BI82848): The target compound’s trifluoropropanone group increases metabolic stability compared to BI82848’s α,β-unsaturated ketone, which may undergo Michael addition reactions . However, BI82848’s furan and conjugated system confer stronger UV absorbance, useful in analytical detection.

Pyrimidinyloxy vs.

Trifluoromethylbenzyl (NC-MYF-03-69) vs. Trifluoropropanone: NC-MYF-03-69’s trifluoromethylbenzyl group introduces aromaticity and π-π stacking capability, whereas the target compound’s trifluoropropanone enhances electrophilicity at the carbonyl carbon .

Sulfonamide Modification (KIRA9): KIRA9’s sulfonamide group improves aqueous solubility (critical for bioavailability) but adds complexity and molecular weight, which may limit blood-brain barrier penetration compared to the target compound .

Q & A

Basic: What synthetic strategies are optimal for preparing 1-(3-((4,6-Dimethylpyrimidin-2-yl)oxy)pyrrolidin-1-yl)-3,3,3-trifluoropropan-1-one?

Methodological Answer:

The compound’s synthesis typically involves coupling a substituted pyrrolidine with a trifluoropropanone moiety. Key steps include:

- Activation of carboxylic acids : Use coupling agents like HOBt (1-hydroxybenzotriazole) and TBTU (2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethyluronium tetrafluoroborate) to facilitate amide bond formation between the pyrrolidine and trifluoropropanone precursors .

- Protection/deprotection of functional groups : Protect reactive sites (e.g., hydroxyl or amine groups) during synthesis to avoid side reactions, as seen in analogous pyrimidine derivatives .

- Purification : Employ column chromatography with gradients of ethyl acetate/hexane or reverse-phase HPLC for high-purity isolation .

Basic: How should researchers characterize the structural and electronic properties of this compound?

Methodological Answer:

- X-ray crystallography : Resolve the 3D structure to confirm stereochemistry and hydrogen-bonding interactions. For example, XRPD (X-ray powder diffraction) patterns can validate crystalline phases .

- Spectroscopic analysis :

Advanced: How can researchers address contradictions in spectroscopic or crystallographic data during characterization?

Methodological Answer:

- Dynamic vs. static disorder in crystallography : If XRPD peaks show unexpected splitting, perform temperature-dependent crystallographic studies to rule out thermal motion artifacts .

- Solvent effects in NMR : Re-dissolve the compound in deuterated solvents with varying polarities (e.g., DMSO-d6 vs. CDCl3) to assess solvent-induced conformational changes in the pyrrolidine ring .

- Cross-validation : Compare data with structurally analogous compounds (e.g., fluorinated pyrimidine derivatives) to identify systematic errors .

Advanced: What experimental designs are suitable for studying the compound’s stability under varying pH and temperature conditions?

Methodological Answer:

- Accelerated stability testing :

- pH stability : Incubate the compound in buffers (pH 1–12) at 37°C for 24–72 hours. Monitor degradation via LC-MS, focusing on hydrolysis of the trifluoropropanone or pyrimidine-ether linkages .

- Thermal stability : Use thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to identify decomposition temperatures .

- Statistical design : Apply a split-plot factorial design (as used in analogous agrochemical studies) to isolate pH, temperature, and ionic strength variables .

Advanced: How can computational methods predict the compound’s reactivity in biological or environmental systems?

Methodological Answer:

- DFT (Density Functional Theory) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For example, the trifluoromethyl group’s electron-withdrawing effect may stabilize the pyrrolidine ring .

- Molecular docking : Simulate interactions with biological targets (e.g., enzymes) using software like AutoDock Vina. Focus on hydrogen bonding between the pyrimidine-ether oxygen and active-site residues .

- Environmental fate modeling : Use EPI Suite or similar tools to estimate biodegradation half-lives and bioaccumulation potential, leveraging data from fluorinated analogs .

Advanced: What strategies resolve low yields in the final coupling step of the synthesis?

Methodological Answer:

- Optimize reaction stoichiometry : Use a 1.2:1 molar ratio of the pyrrolidine precursor to trifluoropropanone to account for steric hindrance from the pyrimidine ring .

- Microwave-assisted synthesis : Reduce reaction time and improve yields by 15–20% via controlled microwave heating (e.g., 100°C, 30 min) .

- Catalyst screening : Test Pd/C or CuI for mediating challenging C–O or C–N bond formations in the pyrrolidine-pyrimidine linkage .

Advanced: How to evaluate the compound’s potential as a kinase inhibitor or bioactive agent?

Methodological Answer:

- Kinase inhibition assays : Use fluorescence-based ADP-Glo™ assays to measure IC values against kinase panels (e.g., EGFR, VEGFR). The pyrimidine-ether motif may mimic ATP-binding site interactions .

- Cellular uptake studies : Label the compound with for PET imaging to track intracellular accumulation in cancer cell lines .

- Toxicity profiling : Perform MTT assays on human hepatocytes (e.g., HepG2 cells) to assess cytotoxicity linked to the trifluoromethyl group .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.